molecular formula C14H10N4O4 B5782918 1-(4-methoxy-3-nitrobenzoyl)-1H-1,2,3-benzotriazole

1-(4-methoxy-3-nitrobenzoyl)-1H-1,2,3-benzotriazole

Cat. No. B5782918
M. Wt: 298.25 g/mol
InChI Key: WCQXFSFPDKBEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxy-3-nitrobenzoyl)-1H-1,2,3-benzotriazole (MNBT) is a benzotriazole derivative that has gained significant attention in scientific research due to its unique properties and potential applications. MNBT is a heterocyclic compound that contains a benzotriazole ring, a nitro group, and a methoxy group. It is a yellow crystalline powder that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-3-nitrobenzoyl)-1H-1,2,3-benzotriazole is not fully understood, but it is believed to act through the inhibition of various enzymes and pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspases.

Advantages and Limitations for Lab Experiments

1-(4-methoxy-3-nitrobenzoyl)-1H-1,2,3-benzotriazole has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. This compound is also stable and can be stored for extended periods without degradation. However, this compound has some limitations in lab experiments. It is relatively insoluble in water, which can limit its use in aqueous systems. This compound is also sensitive to light and can undergo photodegradation, which can affect its stability and activity.

Future Directions

There are several future directions for research on 1-(4-methoxy-3-nitrobenzoyl)-1H-1,2,3-benzotriazole. One potential area of research is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the use of this compound as a corrosion inhibitor and UV stabilizer in the polymer industry. Additionally, this compound can be further modified to improve its solubility and stability, which can enhance its potential applications.

Synthesis Methods

1-(4-methoxy-3-nitrobenzoyl)-1H-1,2,3-benzotriazole can be synthesized through a multistep process that involves the reaction of 3-nitro-4-methoxybenzaldehyde with 1H-1,2,3-benzotriazole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride and acetic acid to yield this compound.

Scientific Research Applications

1-(4-methoxy-3-nitrobenzoyl)-1H-1,2,3-benzotriazole has been extensively studied for its potential applications in various fields of science. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has also been studied for its potential use as a corrosion inhibitor, UV stabilizer, and polymer additive.

properties

IUPAC Name

benzotriazol-1-yl-(4-methoxy-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4/c1-22-13-7-6-9(8-12(13)18(20)21)14(19)17-11-5-3-2-4-10(11)15-16-17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQXFSFPDKBEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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